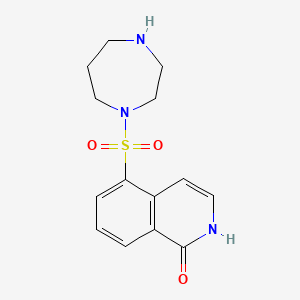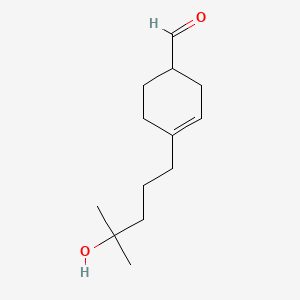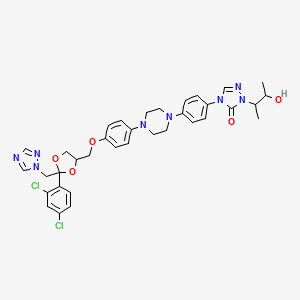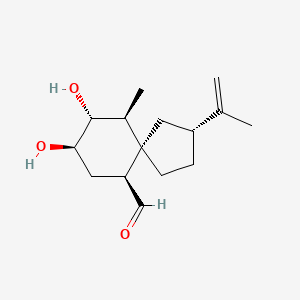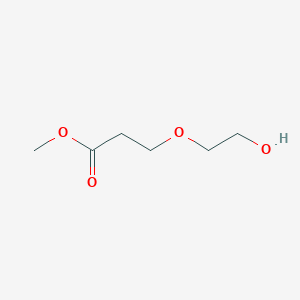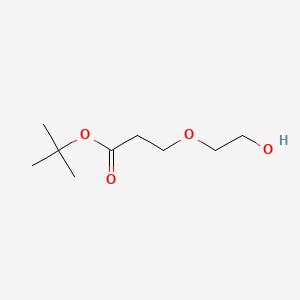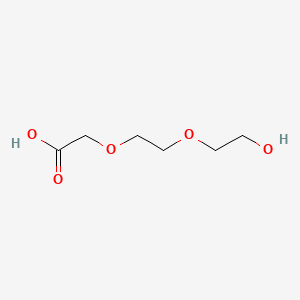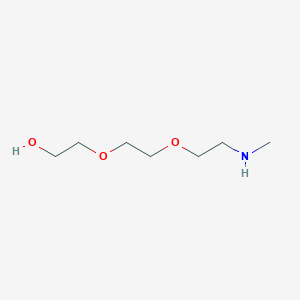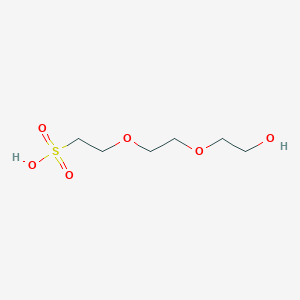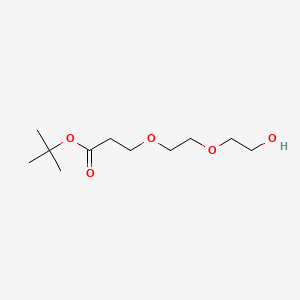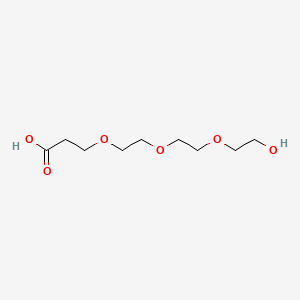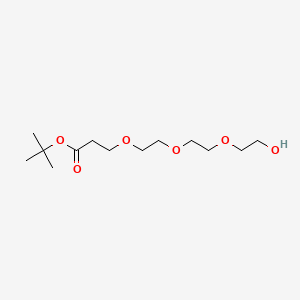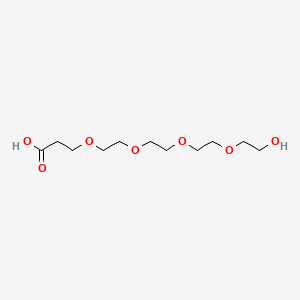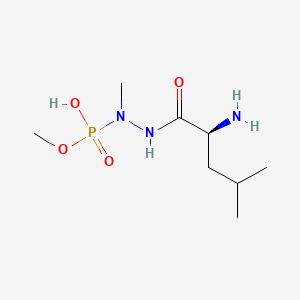
FR 900137
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
FR 900137 is a derivative of the essential amino acid L-leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. L-leucine itself is known for its role in protein synthesis and metabolic regulation, making its derivatives valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FR 900137 typically involves the modification of the L-leucine molecule through a series of chemical reactions. One common method includes the introduction of the hydroxymethoxyphosphinyl group and the methylhydrazide group to the L-leucine backbone. This process may involve the use of reagents such as phosphorous oxychloride and hydrazine under controlled conditions to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
FR 900137 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
FR 900137 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular metabolism and protein synthesis, as well as its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications, including its role in muscle protein synthesis and its potential use in treating metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and other industrial products.
作用機序
The mechanism of action of FR 900137 involves its interaction with specific molecular targets and pathways. It is known to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. The compound’s effects on mTOR signaling are mediated through its interaction with leucine-sensing proteins and transporters, leading to the activation of downstream signaling cascades.
類似化合物との比較
Similar Compounds
L-Leucine: The parent amino acid, essential for protein synthesis and metabolic regulation.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: A branched-chain amino acid involved in muscle metabolism and tissue repair.
Uniqueness
FR 900137 is unique due to its specific chemical modifications, which confer distinct properties and potential applications compared to its parent compound and other similar amino acids. Its ability to modulate mTOR signaling and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
73706-58-8 |
|---|---|
分子式 |
C8H20N3O4P |
分子量 |
253.24 g/mol |
IUPAC名 |
N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid |
InChI |
InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1 |
InChIキー |
JGZNDHCOJBAROW-ZETCQYMHSA-N |
SMILES |
CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N |
正規SMILES |
CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FR 900137 FR-900137 methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


